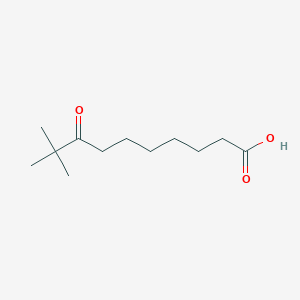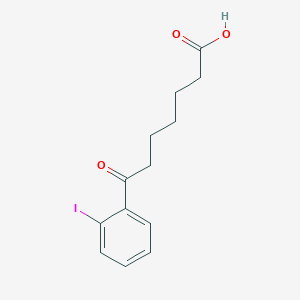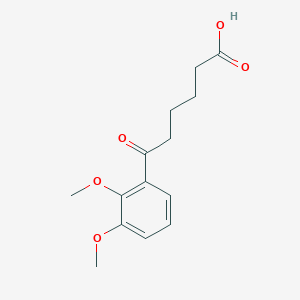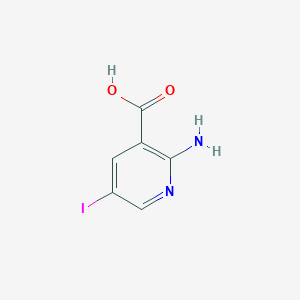
1-甲基-3-(4-硝基苯基)-1H-吡唑-4-甲醛
描述
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, also known as 4-nitrophenylmethylpyrazole-4-carbaldehyde, is an organic compound used in the synthesis of various compounds. It is an important intermediate in the synthesis of heterocyclic compounds and has been used in the synthesis of many different drugs, such as anti-inflammatory agents, antibiotics, and cancer drugs. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and chemical industries.
科学研究应用
光物理和 DFT 研究
- 应用:用于合成吡唑衍生物,用于光物理研究和非线性光学 (NLO) 应用。
- 发现:这些衍生物显示出高一阶超极化率和二阶超极化率,表明在光学应用中的潜力。
- 来源: (Lanke 和 Sekar,2016)
晶体结构分析
- 应用:研究其晶体结构以了解空间排列和性质。
- 发现:该结构提供了分子相互作用和空间位阻效应的见解,这对设计新化合物至关重要。
- 来源: (Xu 和 Shi,2011)
抗菌活性
- 应用:用于与壳聚糖形成席夫碱,用于抗菌目的。
- 发现:这些碱对各种细菌和真菌菌株表现出显着的抗菌活性。
- 来源: (Hamed 等人,2020)
抗菌剂的开发
- 应用:作为一系列化合物的一部分合成,用于评估潜在的抗菌特性。
- 发现:一些衍生物表现出广谱抗菌活性,表明可用于开发新的抗菌剂。
- 来源: (Bhat 等人,2016)
合成和生物学评价
- 应用:合成用于评估抗菌活性。
- 发现:合成的吡唑衍生物对某些细菌和真菌菌株表现出显着的影响,表明具有产生有效抗菌剂的潜力。
- 来源: (2021)
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cdk2, a protein kinase involved in cell cycle regulation . This suggests that 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may have a broad impact on multiple biochemical pathways.
Pharmacokinetics
A study on related pyrano[2,3-d]pyrimidine-2,4-dione derivatives suggested that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have been shown to exhibit potent inhibitory activity against various cancer cell lines , suggesting that this compound may have similar effects.
属性
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-6-9(7-15)11(12-13)8-2-4-10(5-3-8)14(16)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLCGAXUHOFAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



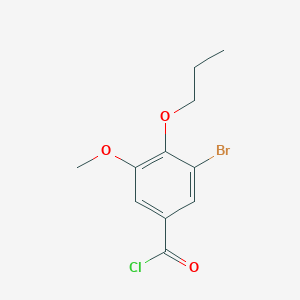
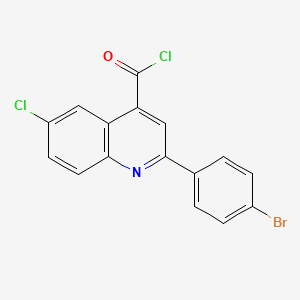
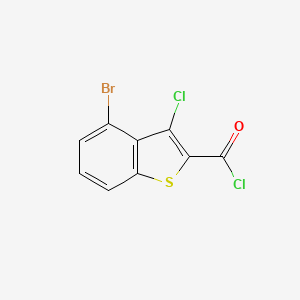
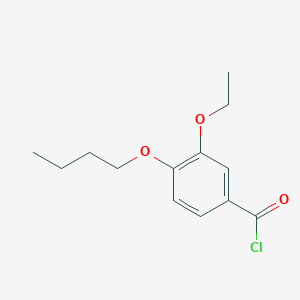
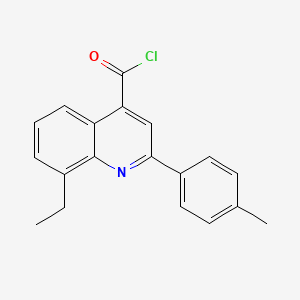
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
